molecular formula C4H7N3O B3045982 2-amino-3-(113C)methyl-4H-imidazol-5-one CAS No. 1173022-95-1

2-amino-3-(113C)methyl-4H-imidazol-5-one

Cat. No.: B3045982
CAS No.: 1173022-95-1
M. Wt: 114.11 g/mol
InChI Key: DDRJAANPRJIHGJ-OUBTZVSYSA-N
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Description

2-amino-3-(113C)methyl-4H-imidazol-5-one is a heterocyclic compound with a five-membered ring containing two non-adjacent nitrogen atoms and a carbonyl group. Specifically, it belongs to the class of imidazol-4-ones . These imidazolones find applications in various fields, including medicinal chemistry, fluorescent protein chromophores, agrochemicals, and natural products. Interestingly, they also occur naturally in the body, such as in advanced glycation end products (AGE) and as post-translational modifications of amino acids .


Synthesis Analysis

Several preparative methods exist for imidazol-4-ones. One common approach involves the condensation of an α-amino amide and an acid derivative. For instance, Gillman et al. synthesized imidazol-4-ones by coupling an α-amino amide with a carboxylic acid using a polymer-supported carbodiimide reagent . Additionally, acetals of formamides (formamide acetals) serve as stable and readily available synthetic equivalents for formamides, which play a crucial role in the synthesis of these heterocyclic compounds .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(113C)methyl-4H-imidazol-5-one involves the reaction of 1,3-dimethyl-2-nitroimidazol-4-carboxylic acid with hydrazine hydrate, followed by reduction with sodium dithionite to yield the desired product.", "Starting Materials": [ "1,3-dimethyl-2-nitroimidazol-4-carboxylic acid", "hydrazine hydrate", "sodium dithionite" ], "Reaction": [ "Step 1: Dissolve 1,3-dimethyl-2-nitroimidazol-4-carboxylic acid in ethanol and add hydrazine hydrate.", "Step 2: Heat the mixture at reflux for 4 hours.", "Step 3: Cool the mixture and filter the precipitate.", "Step 4: Dissolve the precipitate in water and add sodium dithionite.", "Step 5: Heat the mixture at reflux for 2 hours.", "Step 6: Cool the mixture and filter the precipitate.", "Step 7: Wash the precipitate with water and dry to obtain 2-amino-3-(113C)methyl-4H-imidazol-5-one." ] }

CAS No.

1173022-95-1

Molecular Formula

C4H7N3O

Molecular Weight

114.11 g/mol

IUPAC Name

2-imino-1-(113C)methylimidazolidin-4-one

InChI

InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1

InChI Key

DDRJAANPRJIHGJ-OUBTZVSYSA-N

Isomeric SMILES

[13CH3]N1CC(=O)NC1=N

SMILES

CN1CC(=O)N=C1N

Canonical SMILES

CN1CC(=O)NC1=N

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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